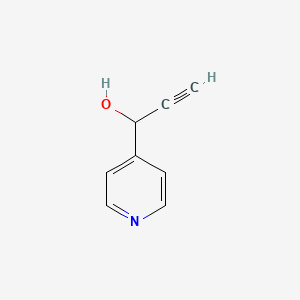

1-(Pyridin-4-yl)prop-2-yn-1-ol

Description

Importance of Pyridine (B92270) and Propargyl Alcohol Moieties in Modern Organic Synthesis

The foundational components of the target molecule, the pyridine ring and the propargyl alcohol group, are each of significant interest in organic chemistry. The pyridine moiety, a heterocyclic aromatic compound, is a versatile entity in organic synthesis. youtube.comopenaccessjournals.com It serves not only as a solvent and a reagent but also functions as a base and a nucleophile. youtube.com The nitrogen atom within the pyridine ring can form complexes with transition metals, a property that is crucial for various catalytic processes. youtube.com The pyridine ring is a structural component of many important compounds, including pharmaceuticals and vitamins. wikipedia.org

Similarly, propargyl alcohols are recognized as highly valuable and versatile building blocks in organic synthesis. rawsource.comresearchgate.net Their utility stems from their bifunctional nature, possessing both a reactive alkyne group and a hydroxyl group. rawsource.comresearchgate.net This dual functionality allows them to participate in a wide array of chemical transformations, including cyclization, substitution, and addition reactions, facilitating the construction of complex organic molecules. rawsource.comresearchgate.net Propargyl alcohols are key reagents in the synthesis of pharmaceuticals and advanced materials. rawsource.com They can act as precursors to carbocations, making them useful for creating new alkynes through substitution reactions. sci-hub.se

The Compound 1-(Pyridin-4-yl)prop-2-yn-1-ol: A Focus on Its Unique Structural and Reactive Features within Academic Inquiry

The compound this compound is a specific example of a pyridyl-substituted propargylic alcohol that has been a subject of academic study. Research has shown that this compound can be synthesized, although it exhibits notable instability under certain conditions. For instance, it has been described as a pink solid that undergoes slow decomposition, and its stability is compromised in deuterated chloroform, likely due to the acidic nature of the solvent. lookchem.com

The reactivity of this compound is of particular interest. Under mild conditions, using pyridinium (B92312) chloride in methanol (B129727) at room temperature, it can be converted into (E)-propenones and propynones. lookchem.com This transformation highlights the compound's utility as a precursor in synthetic pathways. The synthesis of a related compound, 1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol, has been achieved through a Sonogashira coupling reaction between 1-phenylprop-2-yn-1-ol and 4-bromopyridine. asianpubs.orgasianpubs.orgresearchgate.net This method underscores the accessibility of such pyridyl-substituted propargylic alcohols for further chemical exploration.

Scope and Significance of Research on Propargylic Pyridines

Research into propargylic pyridines extends beyond the study of a single compound, encompassing a broad scope of synthetic applications. These molecules serve as valuable intermediates in the synthesis of a variety of more complex heterocyclic structures. For example, N-propargylic β-enaminones, which can be derived from propargylamines, are common intermediates for the synthesis of polysubstituted pyrroles and pyridines. organic-chemistry.org The reaction outcome can be selectively directed towards either pyrroles or pyridines by the choice of catalyst, using cesium carbonate for pyrrole (B145914) formation and copper(I) bromide for pyridine synthesis. organic-chemistry.org

Furthermore, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to functionalized indolizines, which are important heterocyclic systems in pharmaceutical and materials science. organic-chemistry.org This methodology is also applicable to the synthesis of indolizinones from tertiary propargylic alcohols under significantly milder conditions than traditional methods. organic-chemistry.org The development of new synthetic strategies utilizing propargylic building blocks, including those containing a pyridine moiety, is an active area of research aimed at creating libraries of functionalized compounds with potential pharmacological relevance. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-3-5-9-6-4-7/h1,3-6,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWEICDIZANOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734821 | |

| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087354-01-5 | |

| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design

Functional Group Interconversions and Derivatization

Incorporation into Complex Molecular Architectures (e.g., Triazole Scaffolds, Pyrazole (B372694) Derivatives)

The terminal alkyne functionality of 1-(Pyridin-4-yl)prop-2-yn-1-ol is a key feature that enables its use in powerful cycloaddition reactions to construct five-membered heterocyclic rings such as triazoles and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their widespread presence in pharmacologically active compounds.

Triazole Scaffolds

The most prominent method for synthesizing 1,2,3-triazole derivatives from this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne of the propargyl alcohol and an organic azide (B81097) (R-N₃). organic-chemistry.org The process is highly efficient, regioselective, and proceeds under mild conditions, typically in aqueous solvent systems. organic-chemistry.orgnih.gov

The CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, a direct result of the copper-catalyzed reaction mechanism. organic-chemistry.orgnih.gov This high degree of regioselectivity is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. organic-chemistry.org The reaction is tolerant of a wide variety of functional groups on the azide partner, allowing for the synthesis of a diverse library of hybrid molecules where the 1-(pyridin-4-yl)-1-hydroxyprop-2-ynyl moiety is linked to another pharmacophore through the stable triazole ring. nih.govresearchgate.net For example, novel hybrid compounds containing both pyrazole and 1,2,3-triazole rings have been synthesized using this methodology. shd-pub.org.rs

Table 1: Key Features of CuAAC for Triazole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | organic-chemistry.org |

| Reactants | Terminal Alkyne, Organic Azide | nih.gov |

| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | nih.govnih.gov |

| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |

| Conditions | Mild, often aqueous media, room temperature | nih.gov |

| Key Advantage | High yield, high regioselectivity, broad scope | organic-chemistry.org |

Pyrazole Derivatives

Pyrazole scaffolds can also be synthesized using this compound as the alkyne component in cycloaddition reactions. A primary route is the [3+2] cycloaddition with nitrile imines. researchgate.net Nitrile imines are typically generated in situ from the oxidation of aldehyde hydrazones. researchgate.net The subsequent reaction with the alkyne proceeds to form a multi-substituted pyrazole ring. The substitution pattern of the final product is dictated by the structure of the nitrile imine and the alkyne.

Another strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com In this approach, the propargyl group is first tethered to a pyrazole precursor which also contains a carbaldehyde oxime. The oxime is then converted in situ to a nitrile oxide, which undergoes an intramolecular cycloaddition with the tethered alkyne, leading to the formation of complex, fused pyranopyrazole ring systems. mdpi.com These methods highlight the versatility of the propargyl group in constructing not only simple pyrazoles but also more intricate, fused heterocyclic architectures. mdpi.comnih.gov

Table 2: Synthetic Routes to Pyrazole Derivatives from Alkynes

| Method | Key Reagents | Intermediate | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Nitrile Imine Cycloaddition | Aldehyde Hydrazone, Oxidant (e.g., Chloramine-T) | Nitrile Imine | Tetrasubstituted Pyrazole | researchgate.net |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Nitrile Oxide | Fused Pyrazolo[4′,3′:5,6]pyrano[4,3-c] shd-pub.org.rsmdpi.comoxazole | mdpi.com |

Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methods that reduce energy consumption, minimize waste, and avoid hazardous reagents and catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netunivpancasila.ac.id By utilizing microwave irradiation instead of conventional heating, reactions can often be completed in a fraction of the time with significantly improved yields. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and triazoles containing pyridine (B92270) moieties. shd-pub.org.rsarabjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 290 min) | Minutes (e.g., 10-25 min) | rsc.org |

| Energy Input | High, inefficient heat transfer | Efficient, direct heating of solvent/reagents | researchgate.net |

| Product Yield | Often moderate (e.g., 78%) | Often high to excellent (e.g., 97%) | rsc.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | researchgate.net |

The development of catalyst-free reactions is a major goal of green chemistry, as it simplifies product purification and reduces environmental impact from potentially toxic metal catalysts. While the highly efficient CuAAC reaction for triazole synthesis relies on a copper catalyst, research into alternative, catalyst-free methods continues. organic-chemistry.org The thermal Huisgen cycloaddition is inherently catalyst-free but suffers from a lack of regioselectivity and requires harsh conditions. organic-chemistry.org

For the synthesis of the parent propargyl alcohol itself, greener methods are being explored. One approach is the use of reusable, heterogeneous catalysts, such as zinc oxide (ZnO), for the direct addition of terminal alkynes to aldehydes under solvent-free conditions. scispace.com This method avoids the use of strong bases and active metals, and the catalyst can be recovered and reused multiple times without significant loss of activity. scispace.com Furthermore, catalyst-free methodologies have been developed for the synthesis of other pyridine-containing structures, such as N-pyridin-2-yl carbamates, demonstrating the feasibility of eliminating catalysts in certain synthetic transformations involving pyridine derivatives. rsc.orgresearchgate.net These developments pave the way for more environmentally benign synthetic routes to and from this compound.

Elucidating Chemical Reactivity and Mechanistic Pathways

Propargylic Alcohols as Key Reactive Intermediates

Propargylic alcohols are a well-established class of compounds known for their rich and diverse reactivity. The presence of both a hydroxyl group and an alkyne in close proximity allows for a variety of reaction pathways, making them valuable building blocks in the synthesis of complex molecules.

A key aspect of the reactivity of propargylic alcohols is their ability to form stabilized carbocations upon protonation or activation of the hydroxyl group. In the case of 1-(pyridin-4-yl)prop-2-yn-1-ol, the adjacent pyridine (B92270) ring and the alkyne moiety play crucial roles in stabilizing the resulting propargylic carbocation. The lone pair of electrons on the pyridine nitrogen can provide resonance stabilization, while the π-system of the alkyne can also participate in delocalizing the positive charge. This stabilization facilitates reactions that proceed through a carbocationic intermediate, such as nucleophilic substitutions and rearrangements. For instance, in the presence of a suitable nucleophile, the hydroxyl group can be displaced, leading to the formation of a new carbon-nucleophile bond at the propargylic position.

The functional groups within this compound endow it with both electrophilic and nucleophilic properties. The hydroxyl group, with its lone pairs of electrons, can act as a nucleophile, participating in reactions such as etherification and esterification. Conversely, upon protonation, the hydroxyl group becomes a good leaving group (water), rendering the adjacent carbon electrophilic.

The alkyne unit also exhibits dual reactivity. The π-bonds of the alkyne can act as a nucleophile, attacking electrophiles in reactions like additions and cyclizations. On the other hand, the terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide. This acetylide can then react with various electrophiles, enabling carbon-carbon bond formation.

Cyclization and Annulation Chemistry

The unique structure of this compound makes it an excellent substrate for a variety of cyclization and annulation reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular cyclization of this compound and its derivatives can be a powerful strategy for the synthesis of fused heterocyclic systems. For example, under certain conditions, the nitrogen of the pyridine ring can act as an intramolecular nucleophile, attacking the activated alkyne or a transiently formed carbocation. This can lead to the formation of indolizine-type structures, which are important scaffolds in medicinal chemistry. The reaction of pyridinyl propargylic alcohols to form indolizines highlights the potential for such intramolecular transformations nih.gov. While specific studies on this compound are not prevalent, the general reactivity pattern of similar compounds suggests its utility in this area. For instance, the reductive cyclization of related o-nitrophenyl propargyl alcohols is a known method for quinoline (B57606) synthesis, although pyridyl-substituted analogues have been noted to sometimes yield alternative products like quinolones, indicating a nuanced reactivity influenced by the pyridine ring organic-chemistry.org.

The alkyne functionality in this compound makes it a suitable partner for metal-catalyzed [2+2+2] cycloaddition reactions. This powerful, atom-economical reaction allows for the construction of six-membered rings by combining three unsaturated components. In the context of this molecule, the alkyne could react with two other unsaturated partners, such as other alkynes or nitriles, to form highly substituted aromatic or heteroaromatic rings. Transition metals like rhodium, cobalt, and iron are commonly used to catalyze these transformations nih.govnih.govrsc.org. For example, the cycloaddition of an alkynenitrile with another alkyne, catalyzed by an iron complex, can produce substituted pyridines nih.govnih.gov. The pyridine moiety in this compound could influence the regioselectivity of such cycloadditions.

A hypothetical metal-catalyzed [2+2+2] cycloaddition is depicted in the table below:

| Reactants | Catalyst | Product Type |

| This compound, 2 x Alkyne | Metal Complex (e.g., Rh, Co, Fe) | Substituted Benzene Derivative |

| This compound, Alkyne, Nitrile | Metal Complex (e.g., Rh, Co, Fe) | Substituted Pyridine Derivative |

The alkyne of this compound can also serve as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. While simple alkynes are generally poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or through Lewis acid catalysis. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, can act as an electron-withdrawing group, potentially activating the alkyne for [4+2] cycloaddition. This approach offers a direct route to the synthesis of complex polycyclic structures containing a pyridine moiety. The synthesis of pyridines through [4+2] cycloadditions of 1-azadienes is a well-established strategy in heterocyclic chemistry rsc.org.

Below is a table summarizing the potential cycloaddition reactions:

| Reaction Type | Role of this compound | Potential Reaction Partner | Resulting Ring System |

| [2+2+2] Cycloaddition | Alkyne component | Two alkynes or an alkyne and a nitrile | Substituted aromatic or heteroaromatic six-membered ring |

| [4+2] Cycloaddition | Dienophile | Conjugated diene | Six-membered ring fused to the pyridine system |

Rearrangement Reactions and Isomerizations

Propargyl alcohols are known to undergo a variety of rearrangement and isomerization reactions, primarily dictated by the substitution pattern and the reaction conditions employed.

Propargyl-Allenyl Rearrangements and their Stereochemical Implications

Redox Isomerization to Enones and Enals

Propargyl alcohols can be isomerized to α,β-unsaturated carbonyl compounds (enones or enals) through a redox-neutral process. nih.gov This transformation, often catalyzed by transition metals such as ruthenium, palladium, or gold, involves a formal intramolecular oxidation of the alcohol to a ketone or aldehyde and reduction of the alkyne to an alkene. The mechanism typically proceeds through the formation of a metal-alkyne complex, followed by a series of steps that can include hydride transfer and tautomerization. For this compound, this isomerization would be expected to yield the corresponding enone, 1-(pyridin-4-yl)prop-2-en-1-one. The efficiency and selectivity of this reaction would be influenced by the choice of catalyst and reaction conditions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Molecular Construction ("Click Chemistry")

The terminal alkyne functionality in this compound makes it a prime substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and reliable method for the construction of 1,2,3-triazole rings.

Regioselective 1,4-Disubstituted 1,2,3-Triazole Formation

The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is reacted with an azide (B81097). nih.gov In the case of this compound, the reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst would lead to the formation of a 1-(pyridin-4-yl)-1-(1-R-1H-1,2,3-triazol-4-yl)methanol derivative.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring. The high thermodynamic driving force and the specificity of the copper catalyst ensure the clean and high-yielding formation of the 1,4-regioisomer. organic-chemistry.org

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

| Reactants | Terminal Alkyne, Azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-Disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often in aqueous or mixed solvent systems |

| Functional Group Tolerance | High |

Application in Functional Molecule Assembly

The CuAAC reaction is a powerful tool for the assembly of complex and functional molecules due to its reliability, orthogonality, and mild reaction conditions. By incorporating the this compound moiety into a larger molecular framework via the triazole linkage, a variety of functional molecules can be synthesized. The pyridyl group itself can act as a ligand for metal coordination, a hydrogen bond acceptor, or a basic site, while the hydroxyl group offers a handle for further functionalization.

Table 2: Examples of Functional Molecules Assembled via CuAAC

| Molecule Type | Application Area |

| Bioactive Conjugates | Drug Delivery, Diagnostics |

| Functional Polymers | Advanced Materials, Coatings |

| Labeled Biomolecules | Bioimaging, Proteomics |

| Supramolecular Assemblies | Crystal Engineering, Host-Guest Chemistry |

Catalysis and Coordination Chemistry of Pyridyl Propargylic Systems

Transition Metal Catalysis for Diverse Organic Transformations

The strategic placement of a Lewis basic pyridine (B92270) nitrogen and a reactive alkyne allows 1-(Pyridin-4-yl)prop-2-yn-1-ol and related structures to participate in a wide array of transition metal-catalyzed reactions. These transformations leverage the coordination of the pyridine nitrogen to the metal center, which can influence the reactivity of the propargylic system.

Palladium catalysis is a cornerstone of modern organic synthesis, and while specific examples involving the direct use of this compound are not extensively documented, its structure is amenable to several key palladium-catalyzed cross-coupling reactions. The presence of the terminal alkyne functionality makes it a suitable partner in Sonogashira and Heck-type reactions.

In a potential Sonogashira coupling , the terminal alkyne of this compound could be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This would lead to the formation of a new carbon-carbon bond at the terminal position of the alkyne, providing access to more complex substituted propargylic alcohols. The pyridine moiety could potentially influence the catalytic activity through coordination to the palladium center.

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the alkyne group of this compound is not a standard alkene substrate, related palladium-catalyzed reactions involving alkynes are known. Furthermore, the pyridine ring itself can be functionalized through palladium catalysis. For instance, pyridyl sulfinates have been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov This suggests that derivatives of this compound could be synthesized or utilized in various palladium-catalyzed transformations.

Data on analogous Palladium-catalyzed reactions:

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / Tricyclohexylphosphine | 3-Arylated pyridine | nih.gov |

| Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Disubstituted Alkyne | General Sonogashira |

Copper catalysts are particularly effective in promoting reactions involving alkynes, and this compound is an ideal substrate for several important copper-catalyzed transformations, including the Azide-Alkyne Cycloaddition (CuAAC) and A³ coupling reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole. nih.govwikipedia.orgnih.govrsc.org this compound can readily participate in this reaction, where the terminal alkyne reacts with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted triazole bearing the pyridyl-alcohol moiety. This reaction is highly efficient and regioselective.

The A³ coupling reaction is a three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines. libretexts.orgnih.govajgreenchem.comresearchgate.net In this context, this compound could potentially act as the alkyne component, reacting with an aldehyde and an amine in the presence of a copper catalyst. This would result in the formation of a new propargylamine derivative. The reaction is highly atom-economical and provides a straightforward route to complex molecules.

Data on analogous Copper-catalyzed reactions:

Table 2: Examples of Copper-Catalyzed Alkyne Reactions| Reaction Type | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne, Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | nih.gov |

Ruthenium catalysts are known for their versatility in a range of organic transformations, including hydrogenation and metathesis. While specific ruthenium-catalyzed reactions with this compound are not widely reported, its structural features suggest potential applications.

One of the most relevant applications is in the asymmetric transfer hydrogenation of the corresponding alkynyl ketone, 1-(pyridin-4-yl)prop-2-yn-1-one, to produce chiral this compound. Ruthenium complexes with chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the enantioselective reduction of ketones to alcohols. This method provides a direct route to enantiomerically enriched propargylic alcohols.

Furthermore, the alkyne functionality in this compound could potentially participate in enyne metathesis reactions catalyzed by ruthenium complexes, although this would require a suitable alkene partner. The pyridine moiety can also serve as a directing group or a ligand component in various ruthenium-catalyzed C-H activation reactions.

Data on analogous Ruthenium-catalyzed reactions:

Table 3: Asymmetric Hydrogenation of Alkynyl Ketones with a Ruthenium Catalyst| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|

Gold(I) catalysts have a strong affinity for alkynes, activating them towards nucleophilic attack. This property makes them highly effective for the cyclization and rearrangement of propargylic alcohols. One of the most prominent reactions in this category is the Meyer-Schuster rearrangement . rsc.orgrsc.orgresearchgate.netnih.gov

The Meyer-Schuster rearrangement involves the conversion of a propargylic alcohol into an α,β-unsaturated ketone. In the case of this compound, a gold(I) catalyst could promote its rearrangement to 1-(pyridin-4-yl)prop-2-en-1-one. This transformation proceeds through an allenol intermediate.

Moreover, gold(I) catalysis can facilitate intramolecular cyclization reactions of propargylic alcohols, particularly when other nucleophiles are present within the molecule. For pyridyl-substituted propargylic systems, this can lead to the formation of various heterocyclic structures. For instance, a gold-catalyzed tandem annulation of pyridylhomopropargylic alcohols with other propargylic alcohols has been shown to produce polycyclic dihydrobenzofurans. researchgate.net This highlights the potential of gold catalysis to construct complex molecular architectures from pyridyl-propargylic precursors.

Data on analogous Gold(I)-catalyzed reactions:

Table 4: Gold(I)-Catalyzed Reactions of Propargylic Alcohols| Substrate Type | Reaction | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Meyer-Schuster Rearrangement | Gold(I) complex | α,β-Unsaturated Ketone | rsc.orgrsc.org |

| Pyridylhomopropargylic Alcohols | Tandem Annulation | Gold(I) complex | Polycyclic Dihydrobenzofurans | researchgate.net |

While less common than the aforementioned metals, iron, aluminum, and indium also offer unique catalytic activities for transformations involving pyridyl and propargylic systems.

Aluminum-catalyzed reactions are particularly relevant to the synthesis of chiral propargylic alcohols. Research has demonstrated that aluminum-based catalysts, in conjunction with chiral ligands, can promote the highly enantioselective alkylation of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. acs.orgacs.orgfigshare.comnih.gov This reaction provides a direct pathway to enantiomerically enriched tertiary propargylic alcohols, which are valuable chiral building blocks.

Indium-mediated reactions, such as the allylation of carbonyl compounds, are well-established. nih.govresearchgate.net While specific examples with this compound are scarce, the corresponding ketone, 1-(pyridin-4-yl)prop-2-yn-1-one, could be a suitable substrate for indium-mediated propargylation or allylation to generate tertiary alcohols.

Iron-catalyzed reactions offer a cost-effective and environmentally benign alternative to catalysis with precious metals. Although direct applications with this compound are not well-documented, iron catalysts are known to participate in a variety of reactions involving alkynes and pyridines.

Enantioselective Catalysis utilizing Chiral Propargylic Alcohols

Chiral propargylic alcohols, including enantiomerically pure this compound, are highly valuable synthons for the preparation of a wide range of complex chiral molecules. The synthesis of these chiral alcohols can be achieved through several enantioselective catalytic methods.

As previously mentioned, the asymmetric transfer hydrogenation of the corresponding alkynyl ketone using a chiral ruthenium catalyst is a powerful method for producing chiral this compound. Similarly, aluminum-catalyzed asymmetric alkylation of pyridyl-substituted alkynyl ketones provides access to a range of chiral tertiary propargylic alcohols. acs.orgnih.gov

Once obtained in enantiomerically pure form, this compound can be used as a chiral building block in further synthetic transformations. The propargylic alcohol moiety can be derivatized or participate in subsequent stereoselective reactions, where the existing stereocenter can direct the formation of new stereocenters. For instance, chiral propargylic alcohols are used as precursors in intramolecular Pauson-Khand reactions to form bicyclic products with high diastereoselectivity, where the enantiomeric purity is maintained. nih.gov

The development of catalytic enantioselective methods for the synthesis of propargylic alcohols is an active area of research, with various catalyst systems being explored. organic-chemistry.org The versatility of the pyridine and alkyne functionalities within this compound makes it an attractive target for the development of new enantioselective catalytic transformations.

Data on Enantioselective Synthesis of Propargylic Alcohols:

Table 5: Methods for Enantioselective Synthesis of Propargylic Alcohols| Method | Reactants | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Pyridyl-substituted ynone, Dialkylzinc | Aluminum alkoxide, Chiral amino acid-based ligand | Tertiary Propargylic Alcohol | 57% to >98% | acs.orgnih.gov |

| Asymmetric Alkyne Addition | Aldehyde, Terminal Alkyne | Zn(OTf)₂, N-methylephedrine | Secondary Propargylic Alcohol | up to 99% | organic-chemistry.org |

This compound as a Ligand in Coordination Chemistry

The compound this compound is a bifunctional molecule featuring both a pyridine ring and a propargyl alcohol moiety. This unique combination of a Lewis basic nitrogen atom within the aromatic pyridine ring and the reactive alkynyl and hydroxyl groups makes it a versatile ligand in coordination chemistry. The pyridine nitrogen can readily coordinate to a metal center, while the propargyl alcohol group can either remain as a pendant functional group or participate in further reactions and coordination, offering possibilities for the construction of diverse metal-organic architectures with potential applications in catalysis and materials science. While specific research focusing exclusively on this compound as a ligand is limited, its coordination behavior can be inferred from studies on related pyridyl-alkynyl and pyridyl-alcohol compounds.

Design and Synthesis of Metal Complexes with Pyridyl-Alkynyl Ligands

The design of metal complexes with pyridyl-alkynyl ligands is centered around the predictable coordination of the pyridine nitrogen to a variety of transition metals. nih.gov The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting coordination geometry is influenced by the metal's preferred coordination number, the stoichiometry of the reactants, and the reaction conditions. For instance, pyridine and its derivatives are known to form complexes with various transition metals such as nickel(II), copper(I), and silver(I). rsc.org

The propargyl alcohol group in this compound introduces additional complexity and functionality. The hydroxyl group can potentially coordinate to the metal center, leading to the formation of chelate rings, or it can form hydrogen bonds that influence the supramolecular assembly of the complexes. Furthermore, the terminal alkyne can interact with certain metal ions, such as copper(I) and gold(I), through π-coordination. rsc.org The presence of both a pyridine and an alkynyl group allows for the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers.

General synthetic approaches for related pyridyl alcohol metal complexes often involve the reaction of the ligand with a metal precursor, such as a metal chloride or nitrate, in a solvent like ethanol, followed by reflux and subsequent crystallization to isolate the complex. rsc.org The characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy to confirm the coordination of the ligand, and elemental analysis.

Table 1: Representative Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ni(II) | Pyridine | Octahedral | rsc.org |

| Cu(I) | Pyridine | Tetrahedral | rsc.org |

| Ag(I) | Pyridine | Linear | rsc.org |

| Fe(II) | (Pyridyl)imine | Octahedral | acs.org |

This table presents examples of coordination geometries observed for metal complexes with general pyridine-based ligands, illustrating the versatility of the pyridine moiety in coordination chemistry.

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a promising candidate for the construction of MOFs. The pyridine group can act as a primary coordination site, while the propargyl alcohol functionality can be utilized for post-synthetic modification or to introduce specific functionalities within the pores of the MOF.

Although no MOFs constructed directly from this compound have been reported, the use of a structurally related ligand, 1,2-di(pyridin-4-yl)ethyne, in the synthesis of a zinc(II)-based MOF demonstrates the feasibility of using pyridyl-alkynyl linkers. researchgate.net In this reported MOF, the pyridine nitrogens coordinate to the zinc centers, forming a three-dimensional framework. researchgate.net This suggests that this compound could similarly be employed as a linker in MOF synthesis, with the hydroxyl group potentially influencing the framework's topology and properties.

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a high-boiling point solvent. The resulting crystalline material would then be characterized by powder X-ray diffraction to confirm its structure and porosity. The presence of the propargyl alcohol group within the MOF pores could be exploited for various applications, such as selective gas adsorption or as a platform for catalysis.

Table 2: Examples of MOFs with Pyridyl-Based Linkers

| MOF Name | Metal Ion | Ligand | Framework Dimensionality | Reference |

| Not specified | Zn(II) | 1,2-di(pyridin-4-yl)ethyne, Terephthalic acid | 3D | researchgate.net |

| Co-MTPhPyP | Co(II) | 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin | 3D | mdpi.com |

| Not specified | Fe(II) | 4′-pyridyl-2,2′:6′,2′′-terpyridine | 3D | nih.gov |

This table provides examples of MOFs constructed using pyridyl-containing linkers, highlighting the role of the pyridine moiety in forming extended porous structures.

Catalytic Activity of Metal-Pyridyl-Propargylic Complexes

Metal complexes containing pyridine-based ligands have been extensively studied as catalysts in a wide range of organic transformations. mdpi.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The specific structural features of this compound, namely the combination of a pyridine ring and a propargyl alcohol, suggest that its metal complexes could exhibit interesting catalytic properties.

While direct catalytic applications of this compound complexes have not been documented, the catalytic behavior of related systems provides valuable insights. For instance, iron complexes with pyridyl-imine ligands have been shown to be active catalysts for the transfer hydrogenation of ketones. acs.org In these systems, the pyridine nitrogen plays a crucial role in the coordination of the iron center and in modulating its catalytic activity.

Furthermore, gold(III) complexes with bis(pyridine) ligands have demonstrated catalytic activity in the cyclopropanation of styrenes with propargyl esters. acs.org The electronic nature of the pyridine ligand was found to significantly impact the catalytic efficiency. acs.org Given that this compound contains both a pyridine and a propargyl group, its metal complexes could potentially catalyze similar transformations or exhibit unique reactivity. The propargyl alcohol moiety itself could participate in catalytic cycles, for example, through deprotonation to form an alkoxide that coordinates to the metal.

Table 3: Catalytic Applications of Metal Complexes with Pyridine-based Ligands

| Metal Complex | Reaction Catalyzed | Reference |

| Fe(II)-(Pyridyl)imine | Transfer Hydrogenation of Ketones | acs.org |

| Au(III)-bis(pyridine) | Cyclopropanation of Styrene | acs.org |

| Fe-based MOF with pyridyl ligand | Hydroboration of Alkynes | nih.gov |

| Co(II)-Pyridine-oxime | Isoprene Polymerization | mdpi.com |

This table summarizes some catalytic applications of metal complexes containing pyridine-based ligands, illustrating the diverse reactivity that can be achieved.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 1-(Pyridin-4-yl)prop-2-yn-1-ol, these computational methods can predict various properties and reaction mechanisms, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict their geometries, electronic properties, and reactivity. DFT calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species. For instance, in pyridine (B92270) derivatives, the nitrogen atom is typically an electron-rich site.

Expected DFT Calculation Results for this compound:

| Parameter | Predicted Value/Observation |

| Optimized Geometry | Non-planar structure with specific bond lengths and angles for the pyridine ring, alcohol, and alkyne groups. |

| HOMO-LUMO Gap | A moderate energy gap, indicating a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the pyridine nitrogen and hydroxyl oxygen, indicating nucleophilic centers. Positive potential around the hydroxyl proton and acetylenic proton. |

| Mulliken Atomic Charges | Analysis would likely show a partial negative charge on the nitrogen and oxygen atoms and partial positive charges on the hydrogen atoms of the hydroxyl and alkyne groups. rsc.org |

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, which contains a propargyl alcohol moiety, several reaction pathways can be investigated using computational methods. These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org

For example, the addition of various reagents across the carbon-carbon triple bond or reactions involving the hydroxyl group can be modeled. DFT calculations can help in understanding the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. nih.gov Mechanistic studies on similar propargyl alcohols have been successfully performed using these techniques, providing deep insights into their chemical behavior. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 4-position, the pyridine protons would likely appear as two distinct sets of doublets. The methine proton (CH-OH) would be expected to resonate downfield due to the deshielding effects of the adjacent hydroxyl group and pyridine ring. The acetylenic proton is typically found at a characteristic chemical shift, and the hydroxyl proton signal can vary in position and may appear as a broad singlet. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum (δ 120-150 ppm). libretexts.org The two carbons of the alkyne group would have characteristic chemical shifts, as would the carbon atom bearing the hydroxyl group (the carbinol carbon), which is typically found in the range of δ 50-80 ppm. libretexts.orgwisc.edu

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (ortho to N) | ~8.5 | Doublet |

| Pyridine-H (meta to N) | ~7.4 | Doublet |

| CH-OH | ~5.5 | Singlet/Doublet |

| C≡C-H | ~2.7 | Singlet/Doublet |

| O-H | Variable (broad singlet) | Singlet |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | |

| Pyridine-C (para to substituent) | ~150 | |

| Pyridine-C (ortho to N) | ~148 | |

| Pyridine-C (meta to N) | ~121 | |

| C-OH | ~65 | |

| C≡C-H | ~83 | |

| C≡C-H | ~75 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇NO), the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, fragmentation of the bond between the carbinol carbon and the pyridine ring or the alkyne group would also be expected. The fragmentation of the pyridine ring itself can also produce characteristic ions. lmaleidykla.lt

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (expected) | Description |

| [M]⁺ | 133.05 | Molecular Ion |

| [M-H]⁺ | 132.04 | Loss of a hydrogen atom |

| [M-H₂O]⁺ | 115.04 | Loss of water |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

| [C₃H₃O]⁺ | 55.02 | Propynol fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol, the C≡C and ≡C-H bonds of the terminal alkyne, and the C=C and C=N bonds of the pyridine ring. The presence of these key functional groups can be confirmed by their distinct vibrational frequencies. pw.edu.pl

Expected IR Absorption Bands for this compound:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkyne | ≡C-H stretch | ~3300 (sharp) |

| Alkyne | C≡C stretch | 2100-2260 (weak to medium) |

| Aromatic Ring | C=C and C=N stretch | 1400-1600 |

| Alcohol | C-O stretch | 1000-1260 |

| Aromatic Ring | C-H bend | 700-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

An extensive search of scientific databases and literature reveals a lack of published experimental UV-Vis spectroscopic data for this compound. While UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in organic molecules, no studies presenting the absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, for this specific compound could be located.

Theoretical predictions of UV-Vis spectra, often performed using computational methods such as Time-Dependent Density Functional Theory (TD-DFT), are valuable in the absence of experimental data. However, no computational studies detailing the predicted electronic transitions and corresponding absorption wavelengths for this compound have been published.

Consequently, a data table of its UV-Vis spectroscopic properties cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A thorough review of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a crystal structure for this compound has not been determined or reported. The synthesis of a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis, and it is possible that such a crystal has not yet been obtained or analyzed.

As a result, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available. Therefore, a data table summarizing the crystal structure parameters for this compound cannot be generated.

Advanced Applications and Prospective Research Avenues

Integration into Supramolecular Assemblies and Systems

The pyridine (B92270) moiety of 1-(Pyridin-4-yl)prop-2-yn-1-ol is a key feature for its integration into supramolecular assemblies. The nitrogen atom of the pyridine ring can participate in hydrogen bonding and metal coordination, facilitating the construction of complex, self-assembled structures.

The formation of supramolecular systems is often guided by non-covalent interactions. In the case of pyridyl-containing molecules, parallel stacking interactions are influenced by hydrogen bonding, which can dictate the geometry of the resulting assemblies. The hydroxyl group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, promoting the formation of ordered networks.

Furthermore, the pyridine unit can coordinate with metal ions, leading to the formation of metallosupramolecular architectures. For instance, "click" ligands incorporating pyridyl and triazolyl units have been shown to self-assemble with silver(I) and iron(II) ions to form discrete complexes and coordination polymers nih.gov. The combination of the pyridyl group and the terminal alkyne in this compound offers possibilities for creating multi-dimensional metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Functional Group(s) | Potential Application |

|---|---|---|

| Hydrogen Bonding | Pyridine-N, Hydroxyl (-OH) | Crystal engineering, gel formation |

| Metal Coordination | Pyridine-N | Metal-organic frameworks (MOFs), sensors |

Development of Functional Materials and Carbon-Rich Architectures

The propargyl alcohol moiety in this compound serves as a valuable precursor for the development of functional materials, including polymers and carbon-rich nanostructures. The terminal alkyne is particularly amenable to polymerization and other carbon-carbon bond-forming reactions.

Pyridinium-activated alkynes have been utilized in spontaneous amino-yne click polymerization to synthesize p-π conjugated ionic polymers. These materials exhibit high photothermal conversion efficiency, with potential applications in optoelectronics and energy storage cmu.edu. The pyridine ring in this compound can be quaternized to activate the alkyne for similar polymerizations, leading to novel functional polymers.

Moreover, the high carbon content of this compound makes it a candidate for the synthesis of carbon nanostructures. Pyrolysis of polymeric precursors, such as those derived from vinyl acetylene, can yield well-defined carbon materials cmu.edu. Block copolymers containing pyridyl-functionalized blocks could self-assemble into nanostructures that, upon carbonization, would yield nitrogen-doped carbon materials with tailored morphologies and electronic properties.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Strategy | Key Functional Group(s) | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Click Polymerization | Pyridinium-activated Alkyne | Optoelectronics, Sensors |

| Microporous Polymers | Aminative Cyclization | Pyridine, Alkyne | Photocatalysis, Gas Separation |

Exploration in Nanoelectronic Architectures

The conjugated system of the pyridine ring combined with the linear geometry of the alkyne group in this compound suggests its potential use in molecular electronics. Molecules with such features can act as molecular wires or components in nano-scale circuits.

The electronic properties of pyridine-derived compounds can be tuned through functionalization, making them suitable for applications in electronic and optical devices. Theoretical calculations using Density Functional Theory (DFT) can provide insights into the electronic and optical properties of molecules like this compound, guiding the design of new materials for nanoelectronics.

The ability of the pyridine moiety to anchor to metal surfaces, coupled with the conductive nature of the π-system, makes this compound a candidate for creating self-assembled monolayers (SAMs) on electrodes. Such SAMs could be used to modify electrode surfaces for applications in sensing or to control charge transport at the nano-scale.

Future Directions in Catalysis and Asymmetric Synthesis

The structural motifs present in this compound are frequently found in chiral ligands and catalysts for asymmetric synthesis. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for catalysis.

Pyridine-oxazoline ligands, for example, have shown significant promise in a variety of asymmetric reactions nih.gov. The development of chiral derivatives of this compound could lead to a new class of ligands for enantioselective catalysis. For instance, chiral pyridyl alcohols can be synthesized through methods like asymmetric cyanation followed by cyclotrimerization nih.gov.

Furthermore, metal complexes incorporating pyridine-containing ligands have been investigated as catalysts for various organic transformations. Silver(I) complexes with pyridine-containing macrocycles have demonstrated catalytic activity in A³-coupling reactions (aldehyde-alkyne-amine) researchgate.netsci-hub.se. The ability of the alkyne and pyridine groups in this compound to interact with metal centers suggests its potential role in designing novel catalytic systems. An ionic iron-based metal-organic framework with a 4'-pyridyl-2,2':6',2''-terpyridine ligand has been shown to be a recyclable catalyst for the syn-selective hydroboration of alkynes nih.gov.

Table 3: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Role of the Compound | Relevant Functional Groups | Example of a Similar System |

|---|---|---|---|

| Asymmetric Henry Reaction | Chiral Ligand | Pyridine, Hydroxyl | Copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives beilstein-journals.org |

| Asymmetric Hydrogenation | Chiral Ligand | Pyridine | Rh/Ir complexes with chiral phosphabarrelene-pyridine ligands researchgate.net |

| A³-Coupling Reaction | Ligand for Metal Catalyst | Pyridine, Alkyne | Silver(I) complexes of pyridine-containing macrocycles researchgate.netsci-hub.se |

Emerging Roles in Diverse Organic Syntheses

Beyond its potential in the aforementioned areas, this compound is a versatile intermediate for a wide range of organic transformations. The hydroxyl group can be oxidized to a ketone or replaced through nucleophilic substitution. The terminal alkyne can undergo a variety of addition reactions, coupling reactions (e.g., Sonogashira coupling), and cycloadditions.

Propargyl alcohols are known to be valuable three-carbon synthons in rhodium-catalyzed heteroannulation reactions. The pyridine ring can also be functionalized through C-H activation, opening up pathways to more complex heterocyclic structures. The synthesis of highly substituted pyridines can be achieved from terminal alkynes and α,β-unsaturated ketoximes via rhodium-catalyzed C-H bond functionalization researchgate.net.

The combination of a nucleophilic hydroxyl group and an electrophilic alkyne in one molecule allows for intramolecular cyclization reactions to form furan (B31954) or other heterocyclic systems. These diverse reactive sites make this compound a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds.

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-(Pyridin-4-yl)prop-2-yn-1-ol, and how can reaction conditions be optimized to minimize byproducts?

Answer:

The compound can be synthesized via Sonogashira coupling between 4-iodopyridine and propargyl alcohol under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .

- Solvent : THF or DMF at 60–80°C to balance reactivity and side reactions .

- Base : Triethylamine or K₂CO₃ to deprotonate propargyl alcohol .

Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Byproducts like homocoupled alkynes can be reduced by degassing solvents and maintaining inert conditions .

Basic: How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

Answer:

- Storage : Use airtight containers with desiccants (e.g., silica gel) under nitrogen at –20°C .

- Handling : Conduct weigh-ins in a glovebox or under dry argon. Pre-dry glassware at 120°C for 2 hours .

- Stability : Monitor via FTIR for OH stretch broadening (3300–3500 cm⁻¹), indicating moisture absorption .

Advanced: How can computational modeling predict the reactivity of this compound in click chemistry or cycloaddition reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for Huisgen cycloaddition. Key parameters include HOMO-LUMO gaps (e.g., –6.2 eV for alkyne moiety) and charge distribution on the pyridine nitrogen .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .

Validation : Compare computed activation energies (~25 kcal/mol) with experimental DSC data .

Advanced: What crystallographic challenges arise when resolving the structure of this compound derivatives, and how can SHELX refine twinned data?

Answer:

- Challenges : Twinning due to flexible propargyl chain and weak π-π stacking (3.5–4.0 Å interplanar distances) .

- SHELX workflow :

Advanced: How to reconcile contradictory spectroscopic data (e.g., NMR shifts) for this compound in different solvents?

Answer:

- NMR analysis :

- Resolution : Use COSY and HSQC to confirm assignments. Compare with computed shifts (B3LYP/6-31G*) .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

Answer:

- Target interaction : Docking studies (AutoDock Vina) suggest H-bonding between the propargyl-OH and catalytic serine (e.g., in acetylcholinesterase, ΔG ≈ –9.2 kcal/mol) .

- Kinetic assays : IC50 values (e.g., 12 µM for AChE) correlate with electron-withdrawing pyridine substituents enhancing electrophilicity .

- Validation : Co-crystallize with target enzymes and refine using PHENIX .

Advanced: How does this compound function in electrochemical sensors, and what electrode modifications enhance its sensitivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.